



2-Amino-4-methylbenzothiazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Amino-4-methylbenzothiazole	
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An In-depth Technical Guide to **2-Amino-4-methylbenzothiazole**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methylbenzothiazole is a heterocyclic amine containing a bicyclic structure composed of a benzene ring fused to a thiazole ring. As a member of the 2aminobenzothiazole class, it serves as a crucial intermediate and structural motif in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, structural features, synthesis, and analytical characterization. While the broader class of 2-aminobenzothiazoles has been investigated for various pharmacological activities, the specific molecular targets and signaling pathways for this particular derivative are still under active investigation.

Chemical Structure and Identification

2-Amino-4-methylbenzothiazole, with the CAS Number 1477-42-5, is structurally characterized by a benzothiazole core.[1][2][3][4] An amino group (-NH2) is attached at the 2position of the thiazole ring, and a methyl group (-CH₃) is substituted at the 4-position of the benzene ring. Its IUPAC name is 4-methyl-1,3-benzothiazol-2-amine.[1]

Caption: Structure of 4-methyl-1,3-benzothiazol-2-amine.



Physicochemical Properties

2-Amino-4-methylbenzothiazole is typically a white to light yellow crystalline powder.[1][2][3] It is sensitive to moisture and should be stored in a dry, dark place at room temperature.[5][6] The compound is largely insoluble in water but may be soluble in certain organic solvents.[1][3] [7]

Table 1: Summary of Quantitative Physicochemical Data

Property	Value	Source(s)
Identifiers		
CAS Number	1477-42-5	[1][3][4]
IUPAC Name	4-methyl-1,3-benzothiazol-2- amine	[1][8]
Molecular Formula	C ₈ H ₈ N ₂ S	[1][3][8]
Physical Properties		
Molecular Weight	164.23 g/mol	[3][7][8]
Appearance	White to light yellow crystalline powder	[1][2][3]
Melting Point	135-139 °C	[2][4][9]
Boiling Point	322.0 ± 35.0 °C (Predicted)	[2][4][8]
Water Solubility	< 1 mg/mL at 24-25 °C	[1][3][7]
Chemical Properties		
рКа	4.7 (±1) at 25°C	[3][6][10]
LogP	~2.4	[7]

Experimental ProtocolsSynthesis

Foundational & Exploratory





A common and effective method for synthesizing **2-Amino-4-methylbenzothiazole** is through the oxidative cyclization of a corresponding arylthiourea. The precursor, o-tolylthiourea, can be synthesized from o-toluidine.

Protocol 1: Synthesis from o-Tolylthiourea via Chlorination This protocol is adapted from a patented industrial process.[3][11]

- Step 1: Suspension Preparation
 - Suspend o-tolylthiourea (1 part by weight) in methylene chloride (5-10 parts by volume) in a reaction vessel equipped with a stirrer and a gas inlet.
 - Cool the suspension to a temperature between -20°C and +15°C.
- Step 2: Chlorination and Cyclization
 - While stirring vigorously, introduce chlorine gas (approximately 1.05 to 1.1 molar equivalents relative to the o-tolylthiourea) into the suspension. Maintain the temperature within the specified range.
 - The product, 2-amino-4-methylbenzothiazole hydrochloride, will begin to crystallize, and hydrogen chloride gas will evolve.
- Step 3: HCl Removal and Product Isolation
 - After the addition of chlorine is complete, heat the mixture to reflux for 1-2 hours to drive off any remaining dissolved hydrogen chloride.
 - Cool the reaction mixture and isolate the precipitated hydrochloride salt by filtration.
 - Wash the solid with a small amount of cold methylene chloride and dry under vacuum.
- Step 4: Neutralization
 - Suspend the isolated 2-amino-4-methylbenzothiazole hydrochloride in water.
 - Add a sufficient amount of an aqueous base solution (e.g., 10% sodium hydroxide)
 dropwise with stirring until the mixture is alkaline (pH > 8).

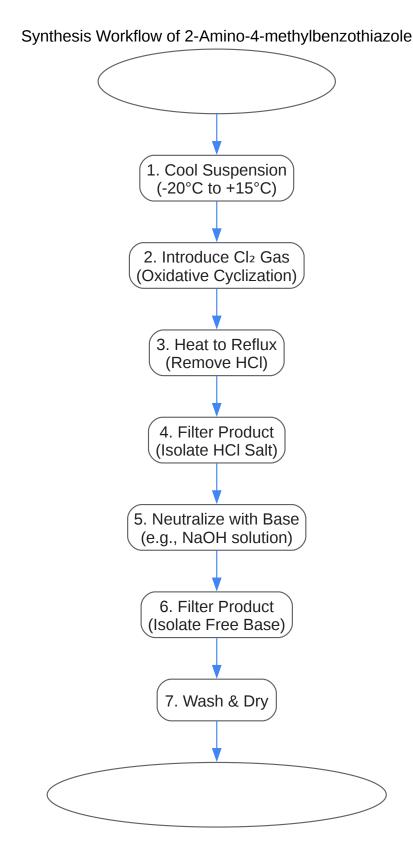






- The free base, **2-Amino-4-methylbenzothiazole**, will precipitate.
- Step 5: Final Purification
 - Filter the white to off-white solid product.
 - Wash the solid thoroughly with deionized water until the washings are neutral.
 - Dry the final product in a vacuum oven at 50-60°C. Recrystallization from ethanol or an ethanol/water mixture can be performed for higher purity.[4]





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Caption: Workflow for the synthesis of **2-Amino-4-methylbenzothiazole**.



Analytical Characterization

The identity and purity of synthesized **2-Amino-4-methylbenzothiazole** are confirmed using standard spectroscopic and chromatographic techniques.

Protocol 2: General Procedure for FTIR Analysis

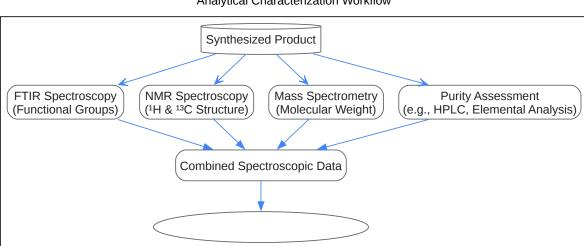
- Objective: To identify characteristic functional groups (e.g., N-H, C=N, aromatic C-H) and confirm the molecular backbone.
- Methodology (ATR-FTIR):
 - Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
 - Place a small amount of the solid sample onto the crystal, ensuring complete coverage.
 - Apply pressure using the clamp to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum, typically by co-adding 32 to 64 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.[5][9]
 - Process the resulting spectrum (background correction, baseline correction) and identify characteristic peaks. Expected peaks include N-H stretching (amine), C=N stretching (thiazole ring), and aromatic C-H and C=C vibrations.[9][12]

Protocol 3: General Procedure for NMR Analysis

- Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
- Methodology (¹H and ¹³C NMR):
 - Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.



- Acquire the ¹H NMR spectrum. Expected signals include peaks for the aromatic protons, the amino protons (which may be broad), and the methyl group protons.[6][9][10]
- Acquire the ¹³C NMR spectrum. Expected signals will correspond to the different carbon environments in the benzothiazole ring system and the methyl group.[9][10]
- Process the spectra and assign the chemical shifts, multiplicities, and coupling constants to the corresponding nuclei in the molecular structure.



Analytical Characterization Workflow

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Caption: General workflow for analytical characterization.

Biological Activity and Signaling Pathways

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]



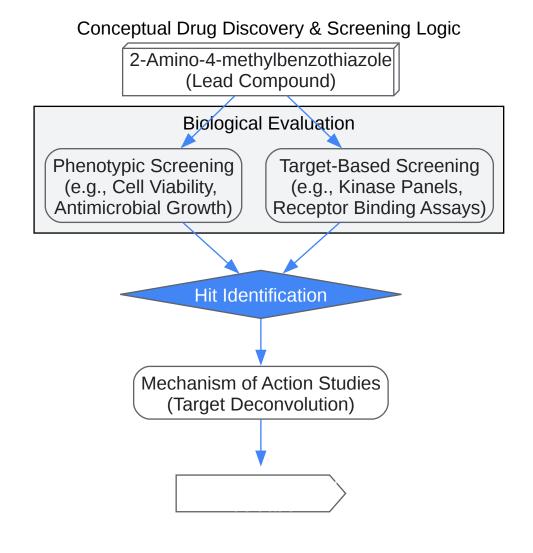




- Anticancer Potential: Certain novel derivatives of 2-aminobenzothiazole have been investigated as potential anticancer agents, with some studies exploring their interaction with the PI3K/AKT/mTOR signaling pathway.[8] However, for many derivatives, this is not the primary mechanism of action, indicating that these compounds may interact with multiple cellular targets.[8]
- Antitubercular Activity: An amino-benzothiazole scaffold was identified in a screen against
 Mycobacterium tuberculosis.[13][14] Subsequent studies on analogues aimed to elucidate
 the structure-activity relationship. While the initial hit showed activity against a strain underexpressing the signal peptidase LepB, further investigation suggested the molecules did not
 directly target this enzyme.[13][14] The seed molecule demonstrated good bactericidal
 activity against replicating, non-replicating, and intracellular bacteria, but suffered from poor
 metabolic stability.[14]

To date, a specific and well-defined signaling pathway directly modulated by **2-Amino-4-methylbenzothiazole** has not been fully elucidated in publicly available research. Drug development efforts typically involve screening the compound against various targets to identify its mechanism of action.





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Caption: General logic for identifying the biological target of a lead compound.

Safety and Handling

2-Amino-4-methylbenzothiazole is classified as harmful if swallowed.[1] When heated to decomposition, it can emit toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[1][2] [15] It is an amine and an organosulfide, making it incompatible with strong acids, oxidizing agents, and strong reducing agents.[2][7][15] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.



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- To cite this document: BenchChem. [2-Amino-4-methylbenzothiazole chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075042#2-amino-4-methylbenzothiazole-chemical-properties-and-structure]



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